Metsulfuron-methyl

Description

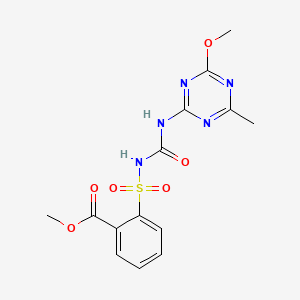

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMUVYRMZCOLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023864 | |

| Record name | Metsulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless or white to pale yellow solid with a mild sweet ester-like odor; [HSDB] | |

| Record name | Metsulfuron-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility (mg/L at 25 °C): hexane 5.84X10-1, ethyl acetate 1.11X10+4, methanol 7.63X10+3, acetone 3.7X10+4, dichloromethane 1.32X10+5, toluene 1.24X10+3., In water, 9.50X10+3 mg/L at 25 °C | |

| Record name | METSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000058 [mmHg], 2.5X10-12 mm Hg at 25 °C | |

| Record name | Metsulfuron-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crytals, White to pale yellow solid, Colorless crystals | |

CAS No. |

74223-64-6 | |

| Record name | Metsulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74223-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metsulfuron-methyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metsulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2589ET7417 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163 °C | |

| Record name | METSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Impurity Profiling of Metsulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of metsulfuron-methyl, a widely used sulfonylurea herbicide. It details the primary synthetic pathways for the active pharmaceutical ingredient (API) and its key intermediates, including experimental protocols derived from publicly available data. Furthermore, this document outlines the common impurities encountered during the manufacturing process and degradation, discussing their formation pathways. A validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its impurities is presented, along with typical system suitability parameters. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in the development, manufacturing, and quality control of this compound.

Introduction

This compound, with the chemical name methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate, is a selective, systemic herbicide effective against a wide range of broadleaf weeds.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] The synthesis of this compound is a multi-step process that requires careful control to ensure high purity and minimize the formation of process-related impurities. This guide provides a detailed examination of the synthesis pathway and a thorough discussion of the associated impurities.

Synthesis of this compound

The most common and industrially viable synthesis of this compound involves the coupling of two key intermediates: 2-amino-4-methoxy-6-methyl-1,3,5-triazine (I) and 2-(methoxycarbonyl)benzenesulfonyl isocyanate (II) .

Synthesis of Key Intermediates

A prevalent method for the synthesis of this triazine intermediate is a one-pot reaction starting from cyanuric chloride.[3]

Reaction Scheme:

Figure 1: Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

Experimental Protocol (Illustrative):

-

Formation of Intermediate IV: Cyanuric chloride is reacted with dimethyl malonate in the presence of an alkali (e.g., sodium hydroxide) in a suitable solvent (e.g., tetrahydrofuran) at a controlled temperature (-20 to 0 °C).

-

Amination to form Intermediate V: After adjusting the pH with hydrochloric acid, the resulting intermediate is reacted with ammonia water.

-

Cyclization and Decarboxylation: The subsequent addition of sodium hydroxide in methanol, followed by hydrolysis and acidification, leads to the formation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[3]

This intermediate is typically prepared from 2-(methoxycarbonyl)benzenesulfonamide. The sulfonamide itself can be synthesized from methyl salicylate through chlorosulfonation followed by amination. The final step is the conversion of the sulfonamide to the isocyanate.

Reaction Scheme:

Figure 2: Synthesis of 2-(methoxycarbonyl)benzenesulfonyl isocyanate.

Experimental Protocol (General Procedure for Phosgenation): [4]

-

Reaction Setup: 2-(methoxycarbonyl)benzenesulfonamide is suspended in an inert, high-boiling solvent (e.g., xylene or chlorobenzene).

-

Catalyst Addition: A catalytic amount of a hydrocarbyl isocyanate (e.g., n-butyl isocyanate) and a tertiary amine base are added.[4]

-

Phosgenation: Phosgene gas is bubbled through the heated reaction mixture (typically 120-140 °C) until the reaction is complete, as monitored by a suitable analytical technique (e.g., IR spectroscopy, observing the disappearance of the sulfonamide N-H stretch and the appearance of the isocyanate -NCO stretch around 2240-2275 cm⁻¹).

-

Work-up: The reaction mixture is cooled, and excess phosgene and solvent are removed by distillation under reduced pressure to yield the crude 2-(methoxycarbonyl)benzenesulfonyl isocyanate.

Final Synthesis of this compound

The final step is the coupling of the two key intermediates.

Reaction Scheme:

Figure 3: Final synthesis step of this compound.

Experimental Protocol:

-

Reaction: An anhydrous suspension of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in a solvent like methylene chloride is prepared.

-

Addition: 2-(methoxycarbonyl)benzenesulfonyl isocyanate is added to the suspension with stirring at ambient temperature.

-

Reaction Time: The mixture is stirred for an extended period (e.g., 16 hours) to ensure complete reaction.

-

Isolation: The resulting solid, this compound, is isolated by filtration.

Impurities in this compound

Impurities in this compound can originate from starting materials, by-products of side reactions during synthesis, or degradation of the final product.

Process-Related Impurities

These impurities are formed during the synthesis of the intermediates or the final API.

| Impurity Name | Potential Origin |

| Unreacted Intermediates | Incomplete reaction in the final coupling step. |

| 2-amino-4-methoxy-6-methyl-1,3,5-triazine | |

| 2-(methoxycarbonyl)benzenesulfonamide | From the hydrolysis of the isocyanate intermediate. |

| Dimer of 2-amino-4-methoxy-6-methyl-1,3,5-triazine | A potential side reaction during the synthesis of the triazine intermediate. |

| By-products from triazine synthesis | Incomplete reaction or side reactions during the multi-step synthesis from cyanuric chloride.[5][6] |

| Di- and tri-substituted malonate derivatives | |

| Hydrolyzed triazine species | |

| By-products from isocyanate synthesis | Side reactions during the phosgenation of the sulfonamide, such as the formation of ureas or carbamates. |

Formation Pathways of Key Impurities:

Figure 4: Potential impurity formation pathways in the final step.

Degradation Impurities

This compound can degrade under certain conditions, particularly hydrolysis in acidic soils.[7]

| Impurity Name | Formation Pathway |

| Metsulfuron (acid form) | Hydrolysis of the methyl ester group. |

| 2-amino-4-methoxy-6-methyl-1,3,5-triazine | Cleavage of the sulfonylurea bridge.[1] |

| Methyl 2-(aminosulfonyl)benzoate | Cleavage of the sulfonylurea bridge.[1] |

| Saccharin | Further degradation product.[1] |

| O-desmethyl this compound | O-demethylation of the triazine ring.[8] |

Analytical Method for Impurity Profiling

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for the analysis of this compound and its impurities.[9]

HPLC Method Parameters (Typical)

| Parameter | Value |

| Column | Reversed-phase C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% phosphoric acid), pH adjusted to ~3 |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar impurities and the API. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Protocol for Analysis

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile). Prepare working standards by diluting the stock solution. If available, prepare individual stock solutions of known impurities.

-

Sample Preparation: Accurately weigh a sample of the this compound API and dissolve it in the solvent to a known concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify and quantify the impurities in the sample by comparing their peak areas and retention times with those of the standards. The percentage of each impurity can be calculated using the following formula:

% Impurity = (Area_impurity / (Area_API + ΣArea_all_impurities)) * 100

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

| Validation Parameter | Acceptance Criteria (Typical) |

| Specificity | The method should be able to separate and resolve the main peak from all known impurities and degradation products. |

| Linearity | A linear relationship between concentration and peak area should be demonstrated for the API and impurities (e.g., correlation coefficient r² ≥ 0.99).[10] |

| Accuracy | The recovery of spiked impurities should be within an acceptable range (e.g., 80-120%). |

| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) of replicate measurements should be within acceptable limits (e.g., ≤ 5% for impurities). |

| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The lowest concentration of an impurity that can be reliably detected and quantified.[10] |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). |

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

| System Suitability Parameter | Acceptance Criteria (Typical) |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 for the main peak. |

| Theoretical Plates (N) | ≥ 2000 for the main peak. |

| Resolution (Rs) | ≥ 1.5 between the main peak and the closest eluting impurity. |

| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% for the peak area of the main peak. |

Experimental Workflow for HPLC Analysis:

Figure 5: General workflow for HPLC analysis of this compound.

Conclusion

The synthesis of this compound is a well-established process, yet it requires careful control to ensure the quality and purity of the final product. Understanding the potential for impurity formation, both during synthesis and through degradation, is critical for developing robust manufacturing processes and analytical methods. This technical guide provides a foundational understanding of the synthesis pathways, impurity profiles, and analytical control strategies for this compound, serving as a valuable resource for professionals in the field. Further research into novel, more efficient, and greener synthetic routes, as well as the development of more sensitive and comprehensive analytical methods, will continue to be important areas of investigation.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. EP0064322A2 - Benzenesulfonyl isocyanates, isothiocyanates, chlorides, and sulfonamides having a fluorinated substituent - Google Patents [patents.google.com]

- 3. CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method - Google Patents [patents.google.com]

- 4. US4379769A - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides - Google Patents [patents.google.com]

- 5. US2779763A - Process for the production of reaction - Google Patents [patents.google.com]

- 6. US4678852A - Process for reacting cyanuric chloride with ammonia or with amines - Google Patents [patents.google.com]

- 7. CN103724191A - Dimethyl malonate preparation method - Google Patents [patents.google.com]

- 8. fao.org [fao.org]

- 9. openknowledge.fao.org [openknowledge.fao.org]

- 10. researchgate.net [researchgate.net]

Unraveling the Instability: A Technical Guide to the Acid-Catalyzed Degradation of Metsulfuron-methyl

For Immediate Release

This technical guide provides a comprehensive overview of the chemical degradation of the sulfonylurea herbicide, metsulfuron-methyl, under acidic conditions. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies for studying its degradation, and visually represents the chemical pathways and experimental workflows involved.

This compound is known to be susceptible to degradation in acidic environments, a process primarily driven by chemical hydrolysis.[1][2][3] The rate of this degradation is significantly influenced by pH and temperature, with faster breakdown occurring in more acidic solutions and at higher temperatures.[1][2][3][4]

Quantitative Degradation Kinetics

The stability of this compound decreases markedly as the pH drops. The following table summarizes the half-life of this compound at various acidic pH values and temperatures, as reported in the scientific literature.

| pH | Temperature (°C) | Half-life (t½) | Reference(s) |

| 2 | 25 | 15 hours | [5] |

| 4 | 20 | 4.98 days | [6] |

| 4 | 25 | 1.87 days | [6] |

| 4 | 35 | 0.64 days | [6] |

| 4 | 45 | 0.22 days | [6] |

| 4 | 55 | 0.08 days | [6] |

| 5 | 25 | 22-33 days | [5][7] |

| 5.2 | 28 | 4-5 days | [5] |

Primary Degradation Pathways

Under acidic conditions, the degradation of this compound proceeds through two primary pathways:

-

Hydrolysis of the Sulfonylurea Bridge: This is the most significant degradation pathway in acidic environments.[8] It involves the cleavage of the bond connecting the sulfonyl and urea groups, leading to the formation of two main products: a sulfonamide derivative and a triazine amine.[1][8]

-

O-Demethylation: This pathway involves the removal of the methyl group from the methoxy substituent on the triazine ring.[6]

The following diagram illustrates the acid-catalyzed degradation of this compound.

Experimental Protocols for Degradation Studies

The investigation of this compound degradation typically involves kinetic studies in buffered aqueous solutions, followed by the identification and quantification of the parent compound and its degradation products using chromatographic techniques.

Preparation of Buffered Solutions and Kinetic Study Setup

-

Buffer Preparation: Aqueous buffer solutions are prepared to maintain a constant pH throughout the experiment. For acidic conditions, buffers such as citrate or phosphate are commonly used. The pH of the solutions is adjusted using acids like hydrochloric acid or phosphoric acid.

-

Kinetic Experiment: A stock solution of this compound is prepared in an organic solvent like methanol or acetonitrile.[4] An aliquot of this stock solution is then added to the temperature-controlled buffer solutions to initiate the degradation study. Samples are withdrawn at predetermined time intervals for analysis.

Analytical Methodology: HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for monitoring the degradation of this compound and identifying its products.

Table 2: Typical HPLC and LC-MS/MS Parameters

| Parameter | HPLC-UV | LC-MS/MS |

| Column | Reversed-phase C8 or C18 | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/water (e.g., 65:35 v/v) with pH adjustment to ~3 using phosphoric acid[9][10] | Gradient of aqueous formic acid and methanol[2] |

| Detector | UV at 254 nm[10] | Triple quadrupole mass spectrometer with electrospray ionization (ESI)[2][11] |

| Monitored Ions (MS/MS) | Parent -> Product ion transitions for this compound and its metabolites (e.g., m/z 382 -> 167 for this compound) | Parent -> Product ion transitions for specific identification and quantification of degradation products[2] |

The following diagram illustrates a typical experimental workflow for studying the acidic degradation of this compound.

Conclusion

The chemical degradation of this compound under acidic conditions is a well-documented process characterized by rapid hydrolysis of the sulfonylurea bridge. Understanding the kinetics and pathways of this degradation is crucial for predicting its environmental fate and for the development of stable formulations. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and scientists to conduct their own investigations into the stability of this compound and related compounds.

References

- 1. Kinetics and hydrolysis mechanism of chlorsulfuron and metsulfuron‐methyl [ouci.dntb.gov.ua]

- 2. epa.gov [epa.gov]

- 3. nre.tas.gov.au [nre.tas.gov.au]

- 4. isws.org.in [isws.org.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic approach to iodosulfuron-methyl and this compound metabolites and their application for water analysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01725K [pubs.rsc.org]

- 8. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 9. cipac.org [cipac.org]

- 10. Metsulfuron methyl [cipac.org]

- 11. pubs.acs.org [pubs.acs.org]

Microbial Degradation of Metsulfuron-Methyl in Soil: An In-depth Technical Guide

Executive Summary

Metsulfuron-methyl is a potent sulfonylurea herbicide widely employed for the control of broadleaf weeds. Its fate in the soil environment is of significant interest due to its potential impact on subsequent crops and non-target organisms. This technical guide provides a comprehensive overview of the microbial degradation of this compound in soil, a primary mechanism governing its environmental persistence. The document details the key microbial players, the biochemical degradation pathways, and the critical environmental factors influencing the rate of degradation. Furthermore, this guide presents detailed experimental protocols for studying this compound degradation and summarizes key quantitative data to aid researchers in this field.

Introduction

This compound [(methyl 2-((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)] is a selective, systemic herbicide that inhibits the enzyme acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms.[1] Its extensive use necessitates a thorough understanding of its environmental fate. The dissipation of this compound in soil is a complex process involving both abiotic and biotic mechanisms. While chemical hydrolysis plays a role, particularly in acidic soils, microbial degradation is a critical pathway for its complete mineralization.[2][3] This guide focuses on the microbial-mediated degradation processes, providing a technical resource for researchers investigating the environmental behavior of this herbicide.

Microbial Degradation Pathways of this compound

The microbial breakdown of this compound is a multi-step process primarily initiated by the cleavage of the sulfonylurea bridge, followed by further degradation of the resulting metabolites. The ultimate end-product of complete mineralization is carbon dioxide (CO2).[3] Two principal microbial degradation pathways have been identified:

-

Sulfonylurea Bridge Cleavage: This is a common and critical step in the detoxification of this compound. Microorganisms produce enzymes that hydrolyze the sulfonylurea linkage, yielding two primary metabolites: 2-amino-4-methoxy-6-methyl-1,3,5-triazine and methyl 2-(aminosulfonyl)benzoate (sulfonamide).[2]

-

O-Demethylation: This pathway involves the removal of the methyl group from the methoxy substituent on the triazine ring, a reaction often catalyzed by microbial monooxygenase enzymes.[2]

These initial breakdown products are then further metabolized by soil microorganisms, leading to ring opening of the triazine moiety and eventual mineralization to CO2.[3]

Key Microorganisms Involved in Degradation

A diverse range of soil microorganisms, including bacteria and fungi, have been identified as capable of degrading this compound. These microbes often utilize the herbicide as a source of carbon, nitrogen, or energy. Some of the key identified genera and species include:

-

Bacteria:

-

Pseudomonas fluorescens

-

Methylopila sp.

-

Ancylobacter sp.

-

Bacillus cereus

-

Bacillus velezensis

-

Rhodococcus rhodochrous

-

-

Fungi:

-

Aspergillus niger

-

Penicillium sp.

-

Trichoderma sp.

-

Mucor sp.

-

Factors Influencing Microbial Degradation

The rate and extent of this compound degradation in soil are significantly influenced by a variety of environmental factors that affect microbial activity and the bioavailability of the herbicide.

| Factor | Effect on Degradation Rate | Description |

| Soil pH | Decreases with increasing pH | Degradation is faster in acidic soils (pH < 7) due to increased chemical hydrolysis and favorable conditions for certain microbial populations. In alkaline soils, microbial degradation is the predominant but slower pathway.[1][4] |

| Temperature | Increases with increasing temperature | Higher temperatures generally enhance microbial activity and the rate of biochemical reactions, leading to faster degradation.[5][6] |

| Soil Moisture | Increases with increasing moisture | Adequate soil moisture is essential for microbial growth and activity. Higher moisture content generally leads to faster degradation, although excessively saturated conditions can become anaerobic and alter microbial communities.[5][7] |

| Organic Matter | Can have a variable effect | High organic matter can increase microbial biomass and activity, potentially enhancing degradation. However, it can also increase the adsorption of this compound to soil particles, reducing its bioavailability for microbial uptake. |

| Microbial Biomass | Increases with higher biomass | A larger and more active microbial population will generally lead to a faster rate of herbicide degradation. |

Quantitative Data on this compound Degradation

The persistence of this compound in soil is often expressed as its half-life (t½), the time required for 50% of the initial concentration to dissipate. This value can vary widely depending on environmental conditions.

| Soil Type | pH | Temperature (°C) | Moisture Content | Half-life (days) | Reference |

| Not specified | 5.2 | Field Conditions | Not specified | 3.54 - 6.40 | [1] |

| Oil Palm Plantation Soil | 4.55 | Field Conditions | Not specified | 6.3 - 7.9 | [2] |

| Loam | 7.6 | 8 | 0.15 kg/kg | ~50 | [6] |

| Loam | 7.6 | 24 | 0.15 kg/kg | ~25 | [6] |

| Sand | 7.8 | 16 | 0.10 kg/kg | ~40 | [6] |

| Sand | 7.8 | 24 | 0.15 kg/kg | ~30 | [6] |

| Acidic Soil | 3.1 | 35 | 80% Field Capacity | 2.5 | [3] |

| Neutral Soil | 5.7 | 10 | 60% Field Capacity | 36 | [3] |

| Non-sterile Soil | Not specified | 30 | Not specified | 13 | [3] |

| Sterile Soil | Not specified | 30 | Not specified | 31 | [3] |

Experimental Protocols

Isolation of this compound Degrading Microbes

This protocol outlines a standard enrichment culture technique to isolate microorganisms capable of utilizing this compound as a sole carbon and energy source.

References

- 1. isws.org.in [isws.org.in]

- 2. Residue and Dissipation Kinetics of this compound Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]

- 4. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]

- 5. nre.tas.gov.au [nre.tas.gov.au]

- 6. ars.usda.gov [ars.usda.gov]

- 7. redalyc.org [redalyc.org]

Navigating the Underworld: An In-depth Technical Guide to the Environmental Fate and Mobility of Metsulfuron-methyl in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the sulfonylurea herbicide, metsulfuron-methyl, in the soil environment. Understanding the persistence, degradation, and movement of this widely used compound is critical for assessing its potential environmental impact and ensuring its safe and effective use. This document synthesizes key research findings, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing complex processes to support further research and development.

Physicochemical Properties of this compound

The environmental behavior of this compound is intrinsically linked to its physicochemical properties. These characteristics govern its solubility, volatility, and potential for sorption to soil particles.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₅N₅O₆S | [1] |

| Molecular Weight | 381.36 g/mol | [1] |

| Water Solubility | pH dependent: 270 mg/L (pH 4.6), 1,750 mg/L (pH 5.4), 2,790 mg/L (pH 7.0), 213,000 mg/L (pH 9.0) at 25°C | PubChem |

| Vapor Pressure | 2.5 x 10⁻¹² mm Hg at 25°C | [1] |

| pKa | 3.3 - 3.8 | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.98 at pH 7 | PubChem |

| Henry's Law Constant | 1.32 x 10⁻¹⁶ atm-cu m/mole at 25°C (estimated) | [1] |

Degradation in Soil: Pathways and Kinetics

This compound dissipates in the soil through two primary mechanisms: chemical hydrolysis and microbial degradation. The rate and extent of these processes are significantly influenced by soil properties and environmental conditions.[2]

2.1. Degradation Pathways

The degradation of this compound involves the cleavage of the sulfonylurea bridge, O-demethylation, and the opening of the triazine ring.[3] The primary degradation products identified in soil include:

-

2-amino-4-methoxy-6-methyl-1,3,5-triazine: Formed through the cleavage of the sulfonylurea bridge.[2]

-

Methyl-2-(aminosulfonyl)benzoate (saccharin derivative): Also a product of sulfonylurea bridge cleavage.[2]

-

O-desmethyl-metsulfuron-methyl: Resulting from the demethylation of the methoxy group on the triazine ring.[3]

Under aerobic conditions, complete mineralization to CO₂ can occur, driven by microbial activity.[3]

References

Ecotoxicology of Metsulfuron-methyl on Non-target Aquatic Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metsulfuron-methyl is a selective, systemic herbicide belonging to the sulfonylurea chemical class. It is widely used for the control of broadleaf weeds in various agricultural and non-crop settings.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[3] this compound is absorbed through the foliage and roots and translocated throughout the plant, accumulating in the meristematic tissues where it exerts its effects.[4] Due to its potential to enter aquatic ecosystems through runoff and spray drift, understanding its ecotoxicological effects on non-target aquatic plants is of paramount importance for environmental risk assessment. This guide provides a comprehensive overview of the ecotoxicology of this compound on non-target aquatic plants, summarizing quantitative toxicity data, detailing experimental protocols, and visualizing key pathways.

Data Presentation: Quantitative Toxicity of this compound on Non-target Aquatic Plants

The following tables summarize the ecotoxicological data for this compound on a range of non-target aquatic plant species. The data is presented to facilitate easy comparison of the herbicide's effects across different organisms and endpoints.

Table 1: Toxicity of this compound to Aquatic Macrophytes

| Species | Family | Type | Endpoint | Value (µg/L) | Exposure Duration | Reference(s) |

| Lemna gibba | Lemnaceae | Floating | EC50 (frond count) | 0.4 | 96-hour | |

| EC10 (frond count) | 0.1 | 42-day | [5] | |||

| NOEC (frond count) | 0.1 | 42-day | [5] | |||

| LOEC (frond count) | 0.2 | 96-hour | ||||

| Lemna minor | Lemnaceae | Floating | EC50 (growth rate) | 0.287 - 4.8 | 7-day | [4] |

| NOEC (growth rate) | 0.16 - 1.5 | 7-day | [4] | |||

| Myriophyllum spicatum | Haloragaceae | Submerged | EC50 (shoot length) | 0.99 | 42-day | [5] |

| NOEC (shoot length) | 0.1 | 42-day | [5] | |||

| LOEC (shoot length) | 0.5 | 42-day | [5] | |||

| Elodea canadensis | Hydrocharitaceae | Submerged | NOEC (shoot length) | 0.054 | 8-day | |

| Various Species (12) | Various | Various | EC50 (relative growth rate) | Varied 56-fold | Not Specified | [6] |

Table 2: Toxicity of this compound to Algae and Cyanobacteria

| Species | Group | Endpoint | Value (µg/L) | Exposure Duration | Reference(s) |

| Anabaena flos-aquae | Cyanobacteria | EC50 (cell density) | 1,163 | 24-hour | |

| NOEC (cell density) | 165.1 | 24-hour | |||

| EC5 (cell density) | 64.8 | 24-hour | |||

| Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) | Green Algae | EC50 (growth rate) | 286 | 5-day | [5] |

| EC20 (chlorophyll-a) | 68.6 | 6-day | [5] | ||

| EC50 (chlorophyll-a) | 1,564 | 6-day | [5] | ||

| Cyanophyta (Blue-green algae) | Cyanobacteria | EC50 | 2 | Not Specified | [4] |

| NOEC | < 10 | Not Specified | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of ecotoxicological studies. Below are summaries of key experimental protocols used to assess the toxicity of this compound on non-target aquatic plants, primarily based on OECD guidelines.

Lemna sp. Growth Inhibition Test (OECD Guideline 221)

This test evaluates the toxicity of substances on duckweed species like Lemna gibba or Lemna minor.

-

Test Organism: Exponentially growing cultures of Lemna gibba or Lemna minor.

-

Test System: Static, semi-static, or flow-through systems. Static systems are common for substances that are stable in solution.

-

Test Duration: 7 days.

-

Test Concentrations: A geometric series of at least five concentrations and a control. A range-finding test is recommended to determine appropriate concentrations.

-

Replicates: At least three replicates per test concentration and six for the control.

-

Test Conditions:

-

Culture Medium: Steinberg medium or other suitable synthetic media.

-

Temperature: 24 ± 2°C.

-

Light: Continuous illumination with a light intensity of 85-135 µE/m²/s.

-

pH: Maintained between 6.5 and 8.5.

-

-

Endpoints Measured:

-

Primary: Frond number.

-

Secondary (at least one): Total frond area, dry weight, or fresh weight.

-

-

Data Analysis: The average specific growth rate and yield are calculated. From this, the ECx (e.g., EC10, EC20, EC50), NOEC, and LOEC values are determined.

Myriophyllum spicatum Toxicity Test (OECD Guideline 238)

This protocol assesses the toxicity of chemicals to the submerged aquatic macrophyte, Eurasian watermilfoil.

-

Test Organism: Apical shoots of Myriophyllum spicatum.

-

Test System: Sediment-free, semi-static system is recommended, especially for volatile or unstable substances.

-

Test Duration: 14 days.

-

Test Concentrations: At least five concentrations in a geometric series plus a control.

-

Replicates: A minimum of three replicates per concentration.

-

Test Conditions:

-

Culture Medium: A suitable synthetic medium such as a modified Hoagland's solution.

-

Temperature: 20 ± 2°C.

-

Light: A 16:8 hour light:dark cycle with an intensity of 100-150 µE/m²/s.

-

pH: Maintained within a range of 7.5 to 8.5.

-

-

Endpoints Measured:

-

Shoot and root length.

-

Dry and fresh weight.

-

Number of whorls.

-

Visual signs of phytotoxicity (e.g., chlorosis, necrosis).

-

-

Data Analysis: Calculation of ECx, NOEC, and LOEC for the measured endpoints.

Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD Guideline 201)

This guideline is used to determine the effects of substances on the growth of freshwater microalgae and cyanobacteria.

-

Test Organisms: Recommended species include Pseudokirchneriella subcapitata (green alga) and Anabaena flos-aquae (cyanobacterium).

-

Test System: Batch culture with no renewal of the test solution (static).

-

Test Duration: 72 hours.

-

Test Concentrations: At least five concentrations in a geometric series and a control.

-

Replicates: Three replicates per concentration.

-

Test Conditions:

-

Culture Medium: A nutrient-rich medium such as the OECD TG 201 medium.

-

Temperature: 21-24°C.

-

Light: Continuous, uniform illumination.

-

pH: The pH of the medium should not vary by more than 1.5 units during the test.

-

-

Endpoints Measured:

-

Cell concentration (biomass) determined by cell counts, spectrophotometry, or other suitable methods.

-

-

Data Analysis: The average specific growth rate is calculated, and from this, the ECx, NOEC, and LOEC values are determined.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the mode of action of this compound and a typical experimental workflow for its ecotoxicological assessment.

Caption: Mode of action of this compound in aquatic plants.

Caption: General experimental workflow for aquatic plant toxicity testing.

Conclusion

This compound demonstrates high toxicity to a variety of non-target aquatic plants, with effects observed at concentrations in the low µg/L range. The primary mechanism of toxicity is the inhibition of the ALS enzyme, leading to the cessation of essential amino acid synthesis and subsequent plant death. Standardized testing protocols, such as those provided by the OECD, are crucial for generating reliable and comparable ecotoxicological data. This information is vital for conducting accurate environmental risk assessments and for the development of more ecologically-friendly herbicides. Further research should focus on the chronic and sub-lethal effects of this compound on a broader range of aquatic plant species and the potential for indirect effects on aquatic ecosystems.

References

- 1. Effects of metsulfuron methyl and cypermethrin exposure on freshwater model ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. waterquality.gov.au [waterquality.gov.au]

- 6. Sensitivity of aquatic plants to the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Hydrolysis and Photolysis of Metsulfuron-methyl in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and photolysis of the sulfonylurea herbicide, Metsulfuron-methyl, in aqueous environments. Understanding these degradation pathways is critical for assessing its environmental fate, persistence, and potential impact. This document outlines the key degradation kinetics, identifies major transformation products, and provides detailed experimental protocols for studying these processes.

Introduction

This compound (methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate) is a selective, systemic herbicide used for the control of broadleaf weeds.[1] Its environmental persistence is significantly influenced by abiotic degradation processes, primarily hydrolysis and photolysis. The rate and extent of these degradation pathways are dependent on various environmental factors, most notably pH, temperature, and the presence of light.

Hydrolysis of this compound

Hydrolysis is a primary degradation pathway for this compound, particularly in acidic conditions. The process involves the cleavage of the sulfonylurea bridge, a key structural feature of this class of herbicides.

Hydrolysis Kinetics and pH Dependence

The rate of hydrolysis of this compound is highly pH-dependent.[2][3] It is most rapid in acidic solutions and decreases as the pH becomes neutral or alkaline.[1][2][3] However, at very high pH levels (above 10), the hydrolysis rate can increase again due to different reaction mechanisms.[2] The degradation generally follows pseudo-first-order kinetics.[2][4]

Table 1: Hydrolysis Half-life of this compound at Various pH Values (25°C)

| pH | Half-life (days) | Reference |

| 2 | 0.63 (15 hours) | [5] |

| 4 | Not explicitly stated, but faster than at pH 5 | [4] |

| 5 | 33 | [5] |

| 5.2 | 9.6 | [5] |

| 6.2 | 63 | [5] |

| 7 | >41 | [5] |

| 7.1 | 116 | [5] |

| 8.2 | 139 | [5] |

| 9 | >41 | [5] |

| 9.4 | 99 | [5] |

| 10.2 | 87 | [5] |

Hydrolysis Degradation Pathway

Under acidic conditions, the primary hydrolysis mechanism involves the cleavage of the sulfonylurea bridge.[6][7][8] This results in the formation of two main products: a triazine amine and a phenyl sulfonamide derivative.[4][6] Theoretical studies suggest that water molecules can act as catalysts in this process.[7][8] In strongly basic conditions (pH > 10), a different pathway involving nucleophilic substitution of the methoxy group on the triazine ring by a hydroxide ion can occur.[4]

The major degradation products from the hydrolysis of this compound include:

-

2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Triazine Amine)[5][6]

-

Methyl 2-(aminosulfonyl)benzoate (Phenyl Sulfonamide)[5]

-

(o-methoxycarbonylphenylsulfonyl) carbamic acid (an intermediate)[4]

References

- 1. nre.tas.gov.au [nre.tas.gov.au]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and hydrolysis mechanism of chlorsulfuron and metsulfuron‐methyl [ouci.dntb.gov.ua]

- 5. This compound | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isws.org.in [isws.org.in]

- 7. worldscientific.com [worldscientific.com]

- 8. worldscientific.com [worldscientific.com]

Translocation and Metabolism of Metsulfuron-methyl in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metsulfuron-methyl is a potent sulfonylurea herbicide widely utilized for the selective control of broadleaf weeds in various agricultural settings. Its efficacy is intrinsically linked to its systemic properties, allowing for translocation within the plant, and its subsequent metabolism, which dictates selectivity and persistence. This guide provides an in-deepth exploration of the translocation and metabolic fate of this compound in plants, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid in research and development.

Translocation of this compound

The systemic action of this compound relies on its efficient absorption and translocation from the point of application to its site of action, the plant meristems. Translocation occurs primarily via the phloem, although xylem transport can also play a role, particularly with root uptake.

Quantitative Data on Translocation

The extent and rate of this compound translocation can vary significantly between plant species, influenced by factors such as plant age, environmental conditions, and the formulation of the herbicide.

| Plant Species | Application Site | Time Post-Application | % of Applied Radioactivity in Shoots | % of Applied Radioactivity in Roots | Reference |

| Winter Wheat | Leaf | 72 hours | 85.1 | 3.2 | |

| Oilseed Rape | Leaf | 72 hours | 69.8 | 4.5 | |

| Wild Radish | Leaf | 72 hours | 59.3 | 2.1 | |

| Corn | Leaf | 48 hours | 10.2 | Not Reported | |

| Velvetleaf | Leaf | 48 hours | 27.6 | Not Reported |

Table 1: Comparative translocation of ¹⁴C-metsulfuron-methyl in various plant species.

Experimental Protocol: Pulse-Chase Experiment to Study Translocation

This protocol outlines a common method for quantifying the movement of radiolabeled this compound within plants.

Objective: To determine the rate and pattern of this compound translocation from the application site.

Materials:

-

¹⁴C-labeled this compound

-

Microsyringe

-

Plant species of interest (e.g., wheat, oilseed rape)

-

Growth chamber with controlled environment

-

Liquid scintillation counter

-

Oxidizer

-

Scintillation cocktail

Procedure:

-

Plant Culture: Grow plants to a specific developmental stage (e.g., three-leaf stage) under controlled conditions.

-

Herbicide Application: Apply a precise amount of ¹⁴C-metsulfuron-methyl solution to a specific leaf (the "pulse").

-

Incubation: Place the treated plants back into the growth chamber for a defined period (the "chase").

-

Harvesting: At various time points, harvest the plants and dissect them into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Quantification:

- Wash the treated leaf to remove any unabsorbed herbicide.

- Combust the different plant parts in an oxidizer to convert ¹⁴C to ¹⁴CO₂.

- Trap the ¹⁴CO₂ in a scintillation cocktail.

- Measure the radioactivity in each plant part using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of the applied radioactivity that has been translocated to different plant parts over time.

Caption: Workflow for a pulse-chase translocation experiment.

Metabolism of this compound

The selectivity of this compound between tolerant crops (like wheat) and susceptible weeds is primarily due to differential rates of metabolism. Tolerant plants can rapidly metabolize the herbicide into non-toxic compounds, while susceptible plants do so much more slowly.

Primary Metabolic Pathways

The two main initial steps in the metabolism of this compound in plants are hydroxylation of the phenyl ring and O-demethylation of the triazine ring. These reactions are often followed by conjugation with glucose.

Caption: Primary metabolic pathways of this compound in plants.

Quantitative Data on Metabolism

The rate of metabolism is a key determinant of a plant's tolerance to this compound.

| Plant Species | Half-life of this compound (hours) | Primary Metabolite(s) | Reference |

| Wheat | 2-6 | Hydroxylated and conjugated forms | |

| Oilseed Rape | 24-48 | This compound (largely unmetabolized) | |

| Wild Radish | > 100 | This compound (largely unmetabolized) | |

| Blackgrass | 10 | Hydroxylated and conjugated forms | |

| Chickweed | 120 | This compound (largely unmetabolized) |

Table 2: Half-life and primary metabolites of this compound in tolerant and susceptible species.

Experimental Protocol: In Vitro Metabolism Assay

This protocol provides a method to assess the metabolic capacity of a plant species towards this compound.

Objective: To determine the rate of this compound metabolism by plant microsomal enzymes.

Materials:

-

Plant tissue (e.g., young leaves)

-

Extraction buffer (e.g., phosphate buffer with antioxidants)

-

Homogenizer

-

Ultracentrifuge

-

¹⁴C-labeled this compound

-

NADPH (cofactor for cytochrome P450 monooxygenases)

-

HPLC system with a radioactivity detector

-

Scintillation counter

Procedure:

-

Microsome Isolation:

- Homogenize plant tissue in cold extraction buffer.

- Filter the homogenate and centrifuge at low speed to remove cell debris.

- Centrifuge the supernatant at high speed to pellet the microsomes.

- Resuspend the microsomal pellet in a suitable buffer.

-

Metabolism Assay:

- Incubate the microsomal fraction with ¹⁴C-metsulfuron-methyl and NADPH at a controlled temperature.

- Take aliquots at different time points and stop the reaction (e.g., by adding acetonitrile).

-

Metabolite Analysis:

- Centrifuge the samples to pellet the protein.

- Analyze the supernatant using an HPLC system equipped with a radioactivity detector to separate and quantify the parent compound and its metabolites.

-

Data Analysis:

- Calculate the rate of disappearance of the parent compound and the rate of formation of metabolites.

- Determine the half-life of this compound in the presence of the plant's metabolic enzymes.

Caption: Workflow for an in vitro this compound metabolism assay.

Conclusion

The translocation and metabolism of this compound are critical determinants of its herbicidal activity and selectivity. Tolerant species, such as wheat, rapidly translocate and, more importantly, metabolize the herbicide into inactive forms. In contrast, susceptible weeds exhibit slower translocation and significantly reduced metabolic degradation, leading to the accumulation of the active compound at the site of action and subsequent plant death. The methodologies and data presented in this guide provide a framework for further research into the mechanisms of sulfonylurea herbicide resistance and the development of novel weed management strategies.

Methodological & Application

Application Notes and Protocols for Metsulfuron-methyl Extraction from Soil Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of Metsulfuron-methyl from soil samples, designed for accurate quantification in research and environmental monitoring settings. The methodology is based on established solvent extraction techniques followed by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

This compound is a selective, systemic sulfonylurea herbicide used for broadleaf weed control in various crops.[1][2] Its persistence and mobility in soil are of environmental concern, necessitating reliable and sensitive analytical methods for its detection.[3][4] The protocol outlined below details a robust procedure for extracting this compound from soil matrices, ensuring high recovery rates and accurate quantification. The degradation of this compound in soil is influenced by factors such as soil pH, temperature, and moisture content, with faster degradation occurring in acidic conditions.[2]

Principle

The extraction method involves the use of a suitable solvent system to efficiently remove this compound residues from soil particles. This is typically followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering co-extractants before instrumental analysis.[5] Quantification is then performed using sensitive analytical techniques like HPLC with UV detection or LC-MS/MS for lower detection limits.[5][6]

Quantitative Data Summary

The efficiency of this compound extraction from soil can vary depending on the specific methodology and soil type. The following table summarizes key quantitative data from various studies to provide a comparative overview.

| Parameter | Value | Analytical Method | Soil Type | Reference |

| Recovery | 79.68% - 86.62% | HPLC-UV | Loamy Clay | [7] |

| > 70% | GC-ECD | Not Specified | [8][9] | |

| Limit of Detection (LOD) | 0.05 mg/kg | HPLC-UV | Loamy Clay | [7] |

| 0.1 µg/mL | GC-ECD | Not Specified | [8][9] | |

| Limit of Quantification (LOQ) | 0.2 µg/kg | LC-MS/MS | Not Specified | [5][6] |

| 0.2 µg/g | GC-ECD | Not Specified | [8][9] | |

| Half-life (t½) | 6.3 - 7.9 days | HPLC-UV | Loamy Clay | [7][10] |

| 6.5 days | LC-MS/MS | Topsoil | [5][6] | |

| 10.75 - 13.94 days | HPLC | Alluvial, Coastal Saline, Laterite | [11] | |

| 6.3 - 7.8 days (HPLC) | HPLC & Bioassay | Wheat Field Soil | [4] | |

| 17.5 days (Bioassay) | HPLC & Bioassay | Wheat Field Soil | [4] |

Experimental Protocol

This protocol describes a general procedure for the extraction of this compound from soil, which can be adapted based on available equipment and specific research needs.

Materials and Reagents

-

This compound analytical standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Acetic acid, analytical grade

-

Sodium bicarbonate (NaHCO3), analytical grade

-

Phosphate buffered saline (PBS)

-

Dichloromethane, analytical grade

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) C18 cartridges

-

0.45 µm syringe filters

-

Soil samples, air-dried and sieved (2 mm)

Equipment

-

High-speed centrifuge

-

Wrist-action shaker or ultrasonic bath

-

Rotary evaporator

-

Vortex mixer

-

Analytical balance

-

HPLC system with UV or MS/MS detector

-

Gas chromatograph with an electron capture detector (GC-ECD) (for derivatization method)

Extraction Procedure

-

Sample Preparation: Weigh 40-50 g of air-dried, sieved soil into a 250 mL centrifuge bottle.[7][10]

-

Solvent Addition: Add 50 mL of an extraction solvent. Common solvent systems include:

-

Extraction:

-

Centrifugation: Centrifuge the samples at high speed (e.g., 11,000 rpm) to separate the supernatant from the soil particles.[7]

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter.[7]

-

Cleanup (Optional but Recommended):

-

For cleaner samples, a solid-phase extraction (SPE) step can be employed.[5]

-

Condition a C18 SPE cartridge according to the manufacturer's instructions.

-

Load the filtered extract onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the this compound with a suitable solvent (e.g., acidified ethyl acetate).[5]

-

-

Concentration: Evaporate the solvent from the extract or eluate to near dryness using a rotary evaporator. Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase used for HPLC analysis.[1]

Analytical Determination

-

HPLC-UV/LC-MS/MS: Inject an aliquot of the final extract into the HPLC or LC-MS/MS system for quantification. Prepare a calibration curve using this compound analytical standards.[1][7]

-

GC-ECD (with derivatization): Due to the thermal instability of this compound, a derivatization step is required for GC analysis. This typically involves methylation using diazomethane to form a more stable dimethyl derivative.[8][9]

Experimental Workflow Diagram

Caption: Workflow for this compound extraction from soil.

This comprehensive protocol and the accompanying data provide a solid foundation for researchers and scientists to accurately and efficiently determine this compound residues in soil samples. Adherence to these guidelines will contribute to reliable and reproducible results in environmental monitoring and food safety applications.

References

- 1. isws.org.in [isws.org.in]

- 2. nre.tas.gov.au [nre.tas.gov.au]

- 3. caws.org.nz [caws.org.nz]

- 4. Analysis of this compound residues in wheat field soil: a comparison of HPLC and bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analysis of this compound in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Residue and Dissipation Kinetics of this compound Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gas chromatographic method for residue analysis of metsulfuron methyl from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Laboratory simulated dissipation of metsulfuron methyl and chlorimuron ethyl in soils and their residual fate in rice, wheat and soybean at harvest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of chemical extraction and bioassay for measurement of metsulfuron in soil | Weed Science | Cambridge Core [cambridge.org]

- 14. cipac.org [cipac.org]

Application Note: Detection and Quantification of Metsulfuron-methyl by HPLC-UV

Abstract

This application note details a robust and validated method for the detection and quantification of the sulfonylurea herbicide, Metsulfuron-methyl, in various matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described protocol is applicable for the analysis of technical grade this compound, its formulations, and for residue analysis in environmental samples such as soil and water. The method is sensitive, selective, and demonstrates excellent linearity and recovery.

Introduction

This compound is a widely used pre- and post-emergence herbicide for the control of broadleaf weeds in a variety of crops.[1] Due to its high efficacy at low application rates and its persistence in certain soil types, there is a critical need for a reliable analytical method to monitor its presence in the environment and ensure food safety.[1] This document provides a detailed protocol for the determination of this compound using reverse-phase HPLC with UV detection, a technique known for its accuracy and reliability in quantifying pesticide residues.

Principle

The method is based on the separation of this compound from a sample matrix using a reverse-phase HPLC column. The quantification is achieved by detecting the analyte using a UV detector at a specific wavelength where this compound exhibits maximum absorbance. An external standard calibration is used to determine the concentration of this compound in the sample.

Experimental

Reagents and Materials

-

This compound analytical standard: Purity >98%

-

Acetonitrile: HPLC grade

-

Water: HPLC grade or deionized water

-

Methanol: HPLC grade

-

Phosphoric acid (85%): Analytical grade[2]

-

Acetic acid (glacial): Analytical grade

-

Syringe filters: 0.22 µm or 0.45 µm PTFE[2]

Apparatus

-

High-Performance Liquid Chromatograph (HPLC): Equipped with a UV-Vis detector, pump, and autosampler.

-

HPLC Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Ultrasonic bath [2]

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

Sample Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

-

Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.[3]

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL).[3]

-

Adjust the pH of the water sample to approximately 3-4 with acetic acid.[4]

-

For low concentrations, a solid-phase extraction (SPE) step may be necessary for cleanup and concentration.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

Air-dry the soil sample and pass it through a 2 mm sieve.[3]

-

Weigh a representative sample (e.g., 20 g) into a flask.

-

Extract the sample by shaking with 50 mL of 80% methanol in deionized water containing 0.5% glacial acetic acid for 1 hour.[3]

-

Filter the extract and repeat the extraction process on the soil residue.[3]

-

Combine the filtrates, concentrate the extract, and redissolve the residue in a known volume of methanol for HPLC analysis.[3]

Chromatographic Conditions

The following chromatographic conditions have been found to be suitable for the analysis of this compound:

| Parameter | Condition 1 | Condition 2 |

| Column | C8 Reverse-Phase | C18 Reverse-Phase[3][5] |

| Mobile Phase | Acetonitrile : Water (35:65 v/v), pH adjusted to 3 with Phosphoric Acid[2][6] | Methanol : Water (70:30 v/v), containing 1% glacial acetic acid[3] |

| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[3] |

| Injection Volume | 20 µL[3] | 20 µL[3] |

| UV Detection | 254 nm[2][6] | 230 nm[3] |

| Column Temperature | Ambient | Ambient |

| Retention Time | Analyte-specific, to be determined with standard injection | Approximately 4.3 minutes[3] |

Quantitative Data

The performance of the HPLC-UV method for the quantification of this compound is summarized in the tables below.

Table 1: Linearity and Correlation

| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| 100 - 500 | 0.999 | [5] |

| 0.01 - 2.0 | 0.99 | [3] |

Table 2: Recovery in Different Matrices

| Matrix | Fortification Level (µg/g) | Recovery (%) | Reference |

| Soil | 0.25 | 86.0 | [3] |

| 0.50 | 83.0 | [3] | |

| 1.00 | 84.2 | [3] | |

| Wheat Straw | 0.25 | 81.6 | [3] |

| 0.50 | 83.5 | [3] | |

| 1.00 | 80.0 | [3] | |

| Wheat Grain | 0.25 | 80.6 | [3] |

| 0.50 | 79.0 | [3] | |

| 1.00 | 78.0 | [3] |

Experimental Workflow

References

- 1. Analysis of this compound residues in wheat field soil: a comparison of HPLC and bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cipac.org [cipac.org]

- 3. isws.org.in [isws.org.in]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metsulfuron methyl [cipac.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Application Note: High-Sensitivity LC/MS/MS Method for the Residue Analysis of Metsulfuron-methyl

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Metsulfuron-methyl residues in various environmental matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS). The protocols provided cover sample preparation from water and soil, optimized chromatographic conditions, and specific mass spectrometric parameters for selective and reliable detection. The method demonstrates excellent performance characteristics, including low limits of detection and quantification, high recovery rates, and good precision, making it suitable for regulatory monitoring and environmental fate studies.

Introduction

This compound is a potent sulfonylurea herbicide used for controlling broadleaf weeds in cereal crops.[1] Due to its high efficacy at low application rates, sensitive analytical methods are required to monitor its presence in environmental compartments like soil and water to ensure environmental safety and compliance with regulatory limits. LC/MS/MS offers the necessary selectivity and sensitivity for detecting trace levels of this compound.[1][2] This document provides detailed protocols for its analysis, from sample extraction to final quantification.

Instrumentation and Reagents

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200 series or equivalent)

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., API 5000 or equivalent)

-

-

Reagents and Materials:

-

This compound analytical standard

-

Acetonitrile, Methanol (HPLC or LC/MS grade)

-

Water (HPLC or LC/MS grade)

-

Formic acid, Acetic acid

-

Ammonium formate, Ammonium acetate

-

Phosphate-buffered saline (PBS) solution

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Porapack RDX)

-

Syringe filters (0.2 µm)

-

Experimental Protocols

Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.[3] Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 50, 100, 500 pg/µL) by serially diluting the stock solution with the initial mobile phase composition.[3][4] These solutions are used to build the calibration curve.

General Experimental Workflow

The overall process from sample collection to data analysis follows a structured workflow to ensure consistency and accuracy.

Caption: High-level workflow for this compound analysis.

Protocol 1: Residue Analysis in Water Samples

This protocol is adapted from established methods for analyzing this compound in surface, ground, and drinking water.[5]

-

Sample Preparation: Measure 100 mL of the water sample into a flask.

-

Acidification: Add 50 µL of concentrated formic acid to the sample and shake vigorously.[5]

-

SPE Cartridge Conditioning: Pre-condition an Oasis HLB SPE cartridge (e.g., 0.5 g, 20 cc) with 10 mL of methanol followed by 10 mL of HPLC grade water.[5]

-

Sample Loading: Load the acidified water sample onto the SPE cartridge under a vacuum at a flow rate of 2-10 mL/min.[5]

-

Cartridge Washing & Drying: Rinse the cartridge with 10 mL of hexane and then dry it completely under vacuum for at least 3 minutes.[5]

-

Elution: Elute the analyte from the cartridge with 20 mL of basic acetonitrile (20 mL of 0.1 M ammonium hydroxide in 980 mL of acetonitrile).[5]

-

Concentration & Reconstitution: Evaporate the eluate to approximately 3 mL under a gentle stream of nitrogen at 30°C. Add 0.250 mL of water and further reduce the volume to ~0.25 mL. Reconstitute the final residue to 2.5 mL using an injection solution of 0.005 M aqueous ammonium acetate.[5]

-

Filtration: Filter the final extract through a 0.2 µm syringe filter into an HPLC vial for analysis.[5]

Caption: SPE workflow for water sample preparation.

Protocol 2: Residue Analysis in Soil Samples

This protocol is based on a validated method for extracting this compound from soil at sub-ppb levels.[1][2][6]

-

Sample Preparation: Air-dry a 100 g soil sample and sieve it through a 2 mm screen. Use a 10 g portion for extraction.[1]

-

Extraction: Extract the 10 g soil sample with a phosphate-buffered saline (PBS) solution (pH 7.4).[1]

-

Cleanup: Use a Solid Phase Extraction (SPE) method for preconcentration and cleanup of the aqueous soil extract. A C18 or Porapack RDX cartridge can be used.[1]

-

Elution: Elute the cartridge with an appropriate solvent like acidified ethyl acetate.[1] An additional cleanup step on a silica cartridge may be necessary to remove interfering acidic compounds.[1]

-

Concentration & Reconstitution: Reduce the eluent to dryness under a stream of nitrogen and reconstitute the sample in 1 mL of a water/methanol (90:10) mixture.[1]

-

Analysis: The sample is now ready for LC/MS/MS analysis.

Caption: Workflow for soil sample preparation and analysis.

LC/MS/MS Method Parameters

The following tables outline the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

|---|---|

| Column | Hypersil BDS C18 (250 x 2 mm, 5 µm) or equivalent[1] |

| Mobile Phase A | 10 mM Acetic Acid in Water/Methanol (90:10)[1] |

| Mobile Phase B | 10 mM Acetic Acid in Water/Methanol (10:90)[1] |

| Flow Rate | 0.2 mL/min[1] |

| Injection Volume | 20-50 µL[1][5] |

| Column Temperature | 40°C[3] |

| Gradient | Linear gradient from 100% A to 100% B over 30 minutes[1] |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 382.1[4][7][8] |

| Product Ion (Quantifier) | 167.0 / 167.1[4][7][8][9] |

| Product Ion (Qualifier 1) | 135.0 / 199.0[4][8][9] |

| Product Ion (Qualifier 2) | 56.0[7] |

| Collision Energy (CE) for 382.1 → 167.0 | 15-16 V[4][7] |

| Collision Energy (CE) for 382.1 → 199.0 | 30 V[4] |

| Collision Energy (CE) for 382.1 → 56.0 | 48 V[7] |

Method Performance and Validation

The performance of the LC/MS/MS method is summarized based on validation data from various studies.

Table 3: Method Validation and Performance Data

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Limit of Quantification (LOQ) | Water | 0.050 µg/L | [5] |

| Soil | 0.2 µg/kg | [1][2][6] | |

| Wheat (Grain, Straw) | 0.01 mg/kg | [10] | |

| Limit of Detection (LOD) | Water | 0.02 µg/L | [5] |

| Mean Recovery | Water | 70-120% | [5] |

| Wheat (Grain, Straw) | 74-98% | [10] | |

| Precision (RSD) | Water | ≤20% | [5] |

| Wheat (Grain, Straw) | 1-11% | [10] |

| Linearity (Correlation Coefficient) | Various | >0.995 |[11] |

Conclusion

The described LC/MS/MS method provides a reliable, sensitive, and selective tool for the quantification of this compound residues in environmental samples. The detailed protocols for water and soil matrices, combined with optimized instrumental parameters, ensure high-quality data suitable for research and regulatory purposes. The method's performance, characterized by low detection limits and high accuracy, meets the typical requirements for trace-level pesticide analysis.

References

- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. agilent.com [agilent.com]

- 5. epa.gov [epa.gov]

- 6. Analysis of this compound in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. nrcgrapes.in [nrcgrapes.in]

- 9. fstjournal.com.br [fstjournal.com.br]

- 10. Method Validation and Residue Analysis of Mesosulfuron-Methyl and Diflufenican in Wheat Field Trial by Liquid Chromatography with Tandem Mass Spectrometry | CoLab [colab.ws]

- 11. lcms.cz [lcms.cz]

Application of Metsulfuron-methyl in Plant Tissue Culture for Resistance Screening

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction